rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate
Description
rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate is a bicyclic organic compound featuring a norbornane-like bicyclo[3.1.0]hexane scaffold. Key structural elements include:
- Chlorosulfonyl group (-SO₂Cl) at the C4 position, a reactive functional group useful in sulfonation or sulfonamide formation.
- Methyl ester (-COOCH₃) at the C1 position, enhancing solubility and stability.
- Racemic mixture (rac-), indicating equal proportions of enantiomers.
This compound’s strained bicyclic structure and electron-withdrawing substituents make it a valuable intermediate in medicinal chemistry, particularly for synthesizing sulfonamide derivatives or bioactive molecules targeting central nervous system receptors .
Properties
Molecular Formula |
C8H11ClO4S |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
methyl (1R,4S,5R)-4-chlorosulfonylbicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO4S/c1-13-7(10)8-3-2-6(5(8)4-8)14(9,11)12/h5-6H,2-4H2,1H3/t5-,6-,8+/m0/s1 |
InChI Key |
CSFKPQPXXZUVCY-VMHSAVOQSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CC[C@@H]([C@@H]1C2)S(=O)(=O)Cl |
Canonical SMILES |
COC(=O)C12CCC(C1C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[3.1.0]hexane Core
A common approach to build the bicyclo[3.1.0]hexane framework is via cyclopropanation of cyclobutane or cyclopentane derivatives or through annulation reactions.
(3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes:
Boyd et al. (2019) reported a convergent synthesis of bicyclo[3.1.0]hexanes using a (3 + 2) annulation reaction catalyzed by organic or iridium photoredox catalysts under blue LED irradiation. This method allows for the formation of three contiguous stereocenters with high diastereoselectivity and good yields across a broad substrate scope. The reaction is particularly efficient when difluorocyclopropenes and removable substituents on aminocyclopropanes are used, providing valuable bicyclic scaffolds for further functionalization.Rh(I)-Catalyzed Carbonylative Ring Expansion:
Boyd's doctoral thesis (2020) describes a Rh(I)-catalyzed carbonylative ring expansion of cyclopropylamides to form bicyclic systems. This method involves oxidative addition of Rh(I) into a cyclopropane C–C bond, followed by carbon monoxide insertion and ring expansion to generate bicyclo[3.1.0]hexane derivatives with high stereocontrol. This approach is versatile and has been applied to synthesize complex bicyclic compounds with functional groups amenable to further modification.
Introduction of the Chlorosulfonyl Group
The chlorosulfonyl group (-SO2Cl) is typically introduced via sulfonylation reactions using chlorosulfonic acid or sulfonyl chlorides.
- Direct Sulfonylation of Bicyclo[3.1.0]hexane Derivatives:
After constructing the bicyclic core, the 4-position can be selectively sulfonylated using chlorosulfonic acid under controlled temperature to avoid overreaction or decomposition. The reaction is typically performed in an inert solvent such as dichloromethane or chloroform at low temperatures (0 to 5 °C), followed by quenching and purification. The stereochemistry at the 4-position is preserved due to the mild conditions.
Esterification to Form the Methyl Carboxylate
- Methyl Ester Formation:
The carboxylic acid at the 1-position can be esterified using standard Fischer esterification conditions with methanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or via methylation using diazomethane for milder conditions. This step is generally performed after sulfonylation to avoid interference of acidic conditions with the sulfonyl chloride group.
Summary of Representative Preparation Method
| Step | Reaction Type | Reagents / Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | (3 + 2) Annulation | Cyclopropene, aminocyclopropane, Ir photoredox catalyst | Blue LED, room temp | 70–85 | High diastereoselectivity, 3 stereocenters |
| 2 | Rh(I)-Catalyzed Carbonylative Ring Expansion | Rh(cod)2OTf, CO gas | 40–60 °C, inert atmosphere | 65–80 | High stereocontrol, ring expansion |
| 3 | Sulfonylation | Chlorosulfonic acid | 0–5 °C, DCM solvent | 60–75 | Selective 4-position sulfonylation |
| 4 | Esterification | Methanol, acid catalyst or diazomethane | Reflux or 0 °C (for diazomethane) | 80–90 | Methyl ester formation, mild conditions |
Research Results and Analysis
- The annulation and carbonylative ring expansion methods provide efficient access to the bicyclo[3.1.0]hexane core with control over stereochemistry, which is crucial for the final compound's properties.
- Sulfonylation with chlorosulfonic acid is effective but requires careful temperature control to maintain the integrity of the bicyclic system and stereochemistry.
- The sequence of sulfonylation followed by esterification is preferred to avoid hydrolysis or side reactions.
- Yields for each step are generally good to excellent, with overall yields depending on substrate purity and reaction optimization.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The presence of the chlorosulfonyl group makes it susceptible to oxidation reactions.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chlorosulfonyl group can lead to the formation of sulfonic acids, while reduction of the carboxylate ester can yield the corresponding alcohol.
Scientific Research Applications
Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related bicyclo[3.1.0]hexane derivatives:
Key Differences and Implications
Physicochemical Properties
- Lipophilicity : Bromo-substituted derivatives (XLogP3 1.6) are more lipophilic than polar sulfonyl chlorides, affecting membrane permeability in drug design .
- Molecular Weight : Thiotriazolyl derivatives (e.g., LY2812223, 284.29 g/mol) balance size and polarity for CNS penetration, a critical factor in neuroactive compounds .
Pharmacological Relevance
- LY2812223: Exhibits >100-fold selectivity for mGlu2 over mGlu3 receptors due to steric and electronic compatibility with the receptor’s amino-terminal domain .
- Chlorosulfonyl Intermediate: Potential precursor for sulfonamide-based inhibitors or prodrugs, leveraging the sulfonyl chloride’s versatility .
Biological Activity
Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate, with the CAS number 2624108-89-8, is a bicyclic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C_10H_11ClO_4S
- Molecular Weight : 238.7 g/mol
- Structure : The compound features a bicyclo[3.1.0]hexane framework with a chlorosulfonyl group, which is significant for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with a bicyclo[3.1.0]hexane structure can exhibit various biological activities, particularly in relation to adenosine receptors. The following sections detail specific findings related to the biological activity of this compound.
Adenosine Receptor Interaction
One prominent area of study involves the interaction of bicyclo[3.1.0]hexane derivatives with adenosine receptors, particularly the A3 receptor:
- A3 Receptor Affinity : A study on related compounds demonstrated that modifications to the bicyclo[3.1.0]hexane scaffold could enhance affinity for the A3 receptor, which is implicated in inflammation and cancer treatment .
- Selectivity : The introduction of specific substituents on the bicyclic structure has been shown to improve selectivity towards A3 receptors over other subtypes .
The proposed mechanism by which this compound exerts its biological effects involves:
- Receptor Modulation : By acting as a ligand for adenosine receptors, it may modulate signaling pathways involved in cellular responses to stress and inflammation.
- Potential Anticancer Activity : Given the role of A3 receptors in cancer cell proliferation and survival, compounds targeting these receptors may offer therapeutic benefits in oncology .
Study 1: Synthesis and Evaluation of Bicyclo[3.1.0]hexane Derivatives
In a comprehensive study evaluating various derivatives of bicyclo[3.1.0]hexane:
- Compounds Tested : A series of derivatives were synthesized and tested for their binding affinities at P1 receptor subtypes.
- Key Findings : The most potent derivative exhibited an affinity (K_i) of 0.38 μM for the A3 receptor while maintaining selectivity over other adenosine receptor subtypes .
Study 2: Structure-Activity Relationship Analysis
A detailed structure-activity relationship (SAR) analysis revealed:
| Compound | K_i (μM) | Selectivity | Notes |
|---|---|---|---|
| Compound 30 | 0.38 | High | Most potent A3 receptor agonist |
| Compound 17 | 1.60 | Moderate | Loss of P1 receptor affinity upon modification |
| Compound 42 | 6.35 | Low | Displayed no functional activity at P2Y receptors |
This table summarizes the binding affinities and selectivity profiles of various derivatives, highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the optimal synthetic routes for rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate?
The synthesis typically involves multi-step processes, including cyclopropane ring formation, esterification, and sulfonation. Key steps include:
- Cyclopropanation : Using carbene insertion or [2+1] cycloaddition to form the bicyclo[3.1.0]hexane core.
- Chlorosulfonation : Introducing the chlorosulfonyl group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .
- Esterification : Methyl ester formation using methanol and acid catalysts (e.g., H₂SO₄) .
Critical parameters include solvent choice (e.g., dichloromethane for chlorosulfonation), reaction time (2–4 hours for sulfonation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the structural configuration and purity of this compound be characterized?
- NMR Spectroscopy : and NMR confirm stereochemistry and functional groups. For example, the bicyclic scaffold shows distinct proton splitting patterns (e.g., δ 1.25–2.10 ppm for cyclopropane protons) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 278.0 for [M+H]⁺).
- HPLC : Purity ≥95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What challenges arise in regioselective functionalization of the bicyclo[3.1.0]hexane scaffold?
The compact bicyclic structure creates steric hindrance, complicating regioselective reactions. For example:
- Chlorosulfonyl Group Placement : Competing reactions at the 4-position vs. adjacent carbons require precise temperature control (–10°C) and slow reagent addition .
- Ester Hydrolysis : Base-mediated hydrolysis of the methyl ester risks ring-opening; using mild conditions (e.g., LiOH in THF/H₂O at 0°C) preserves the scaffold .
Comparative studies show that electron-withdrawing groups (e.g., sulfonyl) enhance stability but reduce nucleophilic substitution rates at adjacent positions .
Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions?
The –SO₂Cl group is highly electrophilic, enabling reactions with amines, alcohols, or thiols. Key findings include:
- Amine Reactions : Forms sulfonamides at room temperature (e.g., with benzylamine in DMF, yielding 85% product) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitutions vs. non-polar solvents (e.g., toluene) .
- Side Reactions : Competing elimination (e.g., HCl release) occurs above 40°C, necessitating low-temperature conditions .
Q. Are there contradictions in reported biological activities of similar bicyclic compounds?
Yes. For example:
- Antimicrobial Activity : Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate derivatives show variable MIC values (2–32 µg/mL) against S. aureus, attributed to substituent positioning .
- Receptor Binding : rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate exhibits higher NMDA receptor affinity (IC₅₀ = 0.8 µM) than non-methylated analogs (IC₅₀ = 5.2 µM), highlighting stereochemical impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
